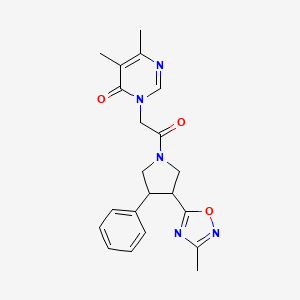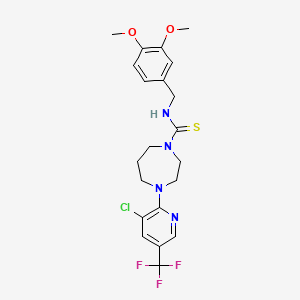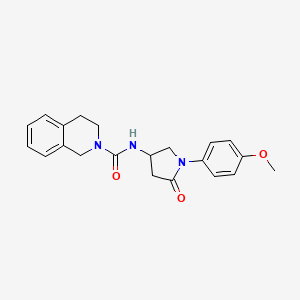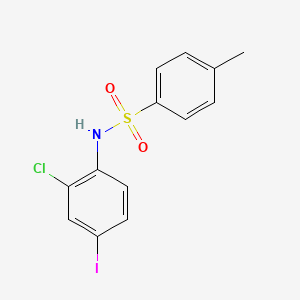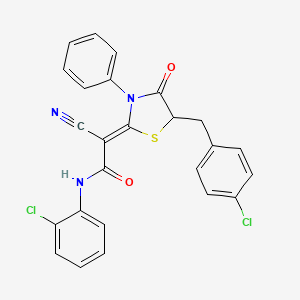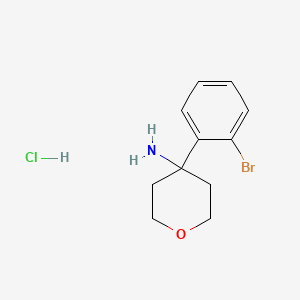![molecular formula C20H24N4O3 B2709133 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034503-78-9](/img/structure/B2709133.png)
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: is a complex organic compound featuring a piperazine ring and a tetrahydrobenzimidazole moiety[_{{{CITATION{{{_2{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ...
作用機序
Target of Action
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone, also known as 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, primarily targets the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of mood, reward, and motor control .
Mode of Action
The compound interacts with its targets, the D2 and D3 receptors, by stimulating them . This stimulation provides an effective dopamine effect, which can influence various functions in the brain . The compound’s interaction with these receptors is similar to the action of dopamine, a neurotransmitter that transmits signals in the brain and other vital areas .
Biochemical Pathways
The compound affects the dopamine neurotransmission pathway in the brain . By stimulating the D2 and D3 receptors, it enhances the dopamine effect, which can influence various functions in the brain . This can lead to changes in mood, reward, and motor control .
Pharmacokinetics
The compound has a half-life (t1/2) of 1.7 to 6.9 hours . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and all of it is cleared within 48 hours . Approximately 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours .
Result of Action
The stimulation of the D2 and D3 receptors by the compound results in an enhanced dopamine effect . This can lead to changes in various brain functions, including mood, reward, and motor control . The compound has been found to have anticonvulsant and antidepressant activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and benzo[d][1,3]dioxole derivatives[_{{{CITATION{{{2{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl .... The piperazine ring can be synthesized through the reaction of piperazine with appropriate alkylating agents[{{{CITATION{{{1{Piribedil | 3605-01-4 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d700683?context=bbe). The benzo[d][1,3]dioxole moiety can be obtained through the cyclization of catechol derivatives[{{{CITATION{{{_1{Piribedil | 3605-01-4 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d700683?context=bbe).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential, such as in the treatment of neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
類似化合物との比較
Piribedil: : A piperazine derivative with anticonvulsant and antidepressant properties.
Imidazole derivatives: : Compounds containing the imidazole ring, which are known for their diverse biological activities.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone .
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(15-2-3-16-17(10-15)22-12-21-16)24-7-5-23(6-8-24)11-14-1-4-18-19(9-14)27-13-26-18/h1,4,9,12,15H,2-3,5-8,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLATYMWHFBGDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
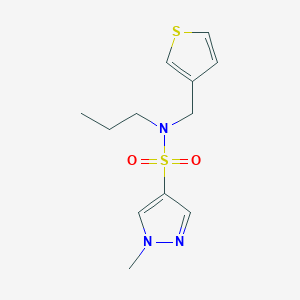
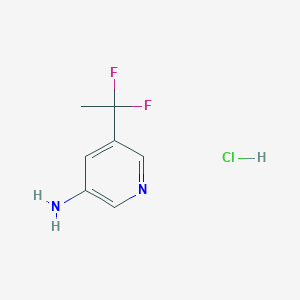
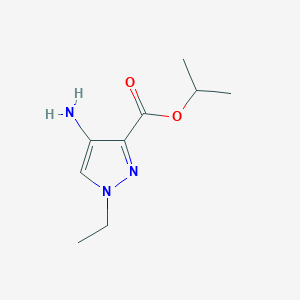
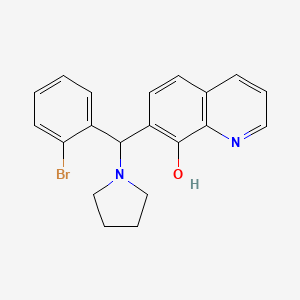
![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)
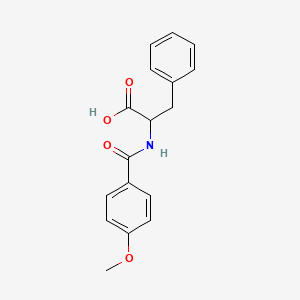
![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
